molecular formula C11H10BrNO2 B12103092 3-Bromo-7,8-dimethoxyquinoline

3-Bromo-7,8-dimethoxyquinoline

Cat. No.: B12103092
M. Wt: 268.11 g/mol
InChI Key: QGROJKJICYMPQT-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dimethoxyquinoline is a heterocyclic aromatic compound featuring a quinoline core substituted with a bromine atom at position 3 and methoxy groups at positions 7 and 7. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the methoxy groups contribute to solubility and influence molecular interactions in biological systems .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

3-bromo-7,8-dimethoxyquinoline

InChI

InChI=1S/C11H10BrNO2/c1-14-9-4-3-7-5-8(12)6-13-10(7)11(9)15-2/h3-6H,1-2H3

InChI Key

QGROJKJICYMPQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC=C(C=C2C=C1)Br)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of 3-bromo-7,8-dimethoxyquinoline involves various methods. One common approach is the bromination of 7,8-dimethoxyquinoline using a brominating agent.

    Reaction Conditions: The bromination reaction typically occurs under acidic conditions, with a suitable brominating reagent (e.g., N-bromosuccinimide, NBS).

    Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactivity: 3-Bromo-7,8-dimethoxyquinoline can undergo various chemical reactions

      Common Reagents and Conditions: Nucleophiles (e.g., amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate) are used.

      Major Products: The major products depend on the specific reaction. For example, substitution reactions may yield derivatives with different substituents.

  • Scientific Research Applications

      Chemistry: Researchers study 3-bromo-7,8-dimethoxyquinoline as a model compound for understanding quinoline reactivity and designing new derivatives.

      Biology and Medicine: Its derivatives may exhibit biological activity, making them potential candidates for drug development.

      Industry: While not widely used industrially, its reactivity could inspire novel applications.

  • Mechanism of Action

    • The exact mechanism of action for 3-bromo-7,8-dimethoxyquinoline is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The biological activity, synthetic accessibility, and chemical reactivity of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 3-bromo-7,8-dimethoxyquinoline with key analogues:

    Table 1: Structural and Functional Comparison of Brominated Methoxyquinolines

    Compound Name Substituent Positions Key Properties/Activities Evidence Source
    5-Bromo-6,8-dimethoxyquinoline Br (C5), OMe (C6, C8) Anticancer (IC₅₀: 2–50 μg/ml; Hep3B, HeLa)
    3,6,8-Tribromoquinoline Br (C3, C6, C8) High bromine content; used in halogen bonding
    8-Bromo-2-chloro-5-methoxyquinoline Br (C8), Cl (C2), OMe (C5) Intermediate for complex syntheses
    5-Bromo-8-methoxy-2-methylquinoline Br (C5), OMe (C8), Me (C2) Structural analog for receptor studies
    7-Bromo-4,5,8-trimethoxyquinoline Br (C7), OMe (C4, C5, C8) Precursor to oxidized quinolinequinones
    6,8-Dibromoquinoline Br (C6, C8) Anticancer activity against multiple cell lines

    Key Comparisons

    Substituent Position Effects Anticancer Activity: Compounds with bromine at C5 or C6 (e.g., 5-bromo-6,8-dimethoxyquinoline) exhibit stronger anticancer activity than those with bromine at C3. This suggests that bromine placement near the quinoline nitrogen (C3) may reduce tumor cell line efficacy compared to distal positions . Synthetic Accessibility: Bromination at C3 is less common than at C5 or C6 due to regiochemical challenges. For example, 6,8-dibromoquinoline is synthesized via direct bromination of tetrahydroquinoline, while C3 bromination often requires directed metalation or specialized catalysts .

    Functional Group Interactions Methoxy Groups: Methoxy substituents at C7 and C8 (as in the target compound) enhance solubility and may participate in hydrogen bonding. In contrast, 6,8-dimethoxy derivatives (e.g., 6,8-dimethoxy-1-nitroquinolinium) show stronger π-π stacking interactions due to symmetric substitution . Halogen Diversity: Chlorine at C2 (e.g., 2-chloro-5,8-dimethoxyquinoline) increases electrophilicity but reduces metabolic stability compared to bromine .

    Receptor Targeting: Deuterated analogs like 7-bromo-2-(3-methoxy-d3-phenyl)quinoline demonstrate functional selectivity for GABA receptors, highlighting the role of methoxy groups in CNS drug design .

    Physicochemical Properties LogP and Solubility: The 7,8-dimethoxy groups in the target compound likely lower its logP compared to non-methoxylated bromoquinolines, improving aqueous solubility. For instance, 3,6,8-tribromoquinoline (logP ~3.5) is more lipophilic than 3-bromo-7,8-dimethoxyquinoline (estimated logP ~2.8) .

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